Beta-Amyloid (16-23) is a peptide fragment derived from the larger amyloid-beta peptide, which plays a significant role in the pathogenesis of Alzheimer's disease. This specific fragment consists of amino acids 16 to 23 of the full-length amyloid-beta peptide and is implicated in the aggregation processes that lead to amyloid plaque formation in the brains of Alzheimer's patients. The study of Beta-Amyloid (16-23) is crucial for understanding its biological functions, potential neurotoxic effects, and as a target for therapeutic interventions.
Beta-Amyloid peptides are generated through the proteolytic cleavage of the amyloid precursor protein. The classification of Beta-Amyloid (16-23) falls under neuropeptides, specifically as a fragment of amyloid-beta, which can be categorized into different isoforms based on their length, notably Aβ40 and Aβ42. These isoforms are classified based on their amino acid composition and length, with Aβ42 being more prone to aggregation than Aβ40, making it a primary focus in Alzheimer's research .
The synthesis of Beta-Amyloid (16-23) can be achieved through solid-phase peptide synthesis techniques. This involves several key steps:
The synthesis typically achieves high purity (>90%) through careful monitoring of each coupling step and purification processes such as gel filtration and mass spectrometry analysis to confirm product identity .
Beta-Amyloid (16-23) has a specific amino acid sequence that contributes to its structural properties. The sequence is critical for its ability to adopt a beta-sheet conformation, which is essential for aggregation.
The molecular formula for Beta-Amyloid (16-23) can be represented as CHNO, with a molecular weight approximately around 239 Da. Structural studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate its conformation in various environments .
Beta-Amyloid (16-23) participates in several chemical reactions, primarily involving aggregation into oligomers or fibrils under physiological conditions. The aggregation process is influenced by factors such as pH, temperature, and ionic strength.
The aggregation mechanism often involves nucleation followed by elongation phases. In acidic conditions, the peptide readily forms aggregates due to increased hydrophobic interactions among its residues, particularly those at positions 16 to 23 .
The mechanism by which Beta-Amyloid (16-23) contributes to neurotoxicity involves its ability to disrupt cellular membranes and induce oxidative stress. This fragment can aggregate into larger structures that interfere with synaptic function and promote neuronal cell death.
Studies have shown that oligomers formed from Beta-Amyloid (16-23) can lead to calcium influx into neurons, resulting in excitotoxicity and subsequent apoptosis .
Beta-Amyloid (16-23) appears as a white powder at room temperature and is soluble in organic solvents like dimethyl sulfoxide but less so in water.
The peptide exhibits stability under neutral pH but tends to aggregate under acidic conditions. Its reactivity can be influenced by modifications such as phosphorylation or acetylation, which may alter its aggregation propensity and biological activity .
Beta-Amyloid (16-23) serves several important roles in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: